molecular formula C10H12O2 B1296484 2-Allyl-6-methoxyphenol CAS No. 579-60-2

2-Allyl-6-methoxyphenol

Cat. No. B1296484
M. Wt: 164.2 g/mol
InChI Key: LREHGXOCZVBABG-UHFFFAOYSA-N
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Patent
US05134147

Procedure details

124 g of 2-allyl-6-methoxyphenol, dissolved in 80 ml of acetic acid, are added to a mixture, cooled to 15° C., containing 160 ml of 32% strength peracetic acid in acetic acid and 2.4 g of sodium acetate. The mixture is left at room temperature for 48 hours and then hydrolyzed with 2 1 of water containing 400 g of sodium carbonate. The mixture is extracted with ethyl ether and the organic phase is washed with sodium hydroxide. It is dried, the ether is evaporated off and the residue is distilled at 110° C. and at 0.02 mmHg to obtain 7-methoxy-2,3-dihydro-2-benzofuranylmethanol.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.4 g
Type
solvent
Reaction Step Two
Name
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:5]=1[OH:12])[CH:2]=[CH2:3].C(OO)(=[O:15])C.O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.C([O-])(=O)C.[Na+]>[CH3:11][O:10][C:6]1[C:5]2[O:12][CH:2]([CH2:3][OH:15])[CH2:1][C:4]=2[CH:9]=[CH:8][CH:7]=1 |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
C(C=C)C1=C(C(=CC=C1)OC)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.4 g
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
400 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl ether
WASH
Type
WASH
Details
the organic phase is washed with sodium hydroxide
CUSTOM
Type
CUSTOM
Details
It is dried
CUSTOM
Type
CUSTOM
Details
the ether is evaporated off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 110° C. and at 0.02 mmHg

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=CC=CC=2CC(OC21)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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